molecular formula C10H8N2O3 B13249106 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one

Cat. No.: B13249106
M. Wt: 204.18 g/mol
InChI Key: NCZFGPHXQQHWBX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is derived from its parent pyrimidin-2-one ring system. The numbering begins at the carbonyl oxygen (position 2), with the unsaturated nitrogen at position 1 and the saturated nitrogen at position 3. The substituent at position 5 is a 3-hydroxyphenoxy group, leading to the full name 5-(3-hydroxyphenoxy)-1,2-dihydropyrimidin-2-one .

Alternative designations include:

  • 3-Hydroxyphenoxy-substituted 1,2-dihydropyrimidin-2-one
  • 5-(3-Hydroxyphenoxy)pyrimidin-2(1H)-one (using the Hantzsch-Widman system)

The molecular formula is C₁₀H₈N₂O₃ , with a molecular weight of 204.18 g/mol . Table 1 summarizes key identifiers.

Table 1: Molecular Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
SMILES O=C1NC=C(Oc2ccc(O)cc2)CN1

Molecular Structure Analysis: Conformational and Crystallographic Insights

While X-ray crystallographic data for this specific compound are unavailable in the provided sources, structural analogs such as 5-(2-pyridyl)-1,2-dihydropyridin-2-one (PubChem CID 10241257) offer valuable insights . The pyrimidin-2-one core adopts a non-planar conformation due to partial saturation at positions 1 and 2. The 3-hydroxyphenoxy substituent likely projects orthogonally to the heterocyclic ring to minimize steric clash, as observed in related aryloxy-pyrimidine derivatives .

Key bond characteristics inferred from analogs include:

  • C=O bond length : ~1.23 Å (typical for pyrimidinones)
  • C-N bond lengths : ~1.35–1.40 Å (reflecting partial double-bond character)
  • Dihedral angle between pyrimidinone and phenoxy groups : ~85–90°

Hydrogen bonding between the phenolic hydroxyl (-OH) and the carbonyl oxygen may stabilize a cis conformation, enhancing intramolecular interactions.

Electronic Configuration and Resonance Stabilization

The electronic structure of this compound is governed by conjugation and resonance effects:

  • Pyrimidinone Core :

    • The carbonyl group at position 2 withdraws electron density, polarizing the ring.
    • Resonance delocalizes the lone pairs of N1 and N3, creating partial double-bond character (Fig. 1A).
  • 3-Hydroxyphenoxy Substituent :

    • The phenoxy oxygen donates electron density via resonance into the pyrimidinone ring, stabilizing positive charge at position 5.
    • The hydroxyl group engages in intramolecular hydrogen bonding with the carbonyl oxygen, further stabilizing the electronic structure (Fig. 1B).

Resonance Hybrid Contributions :

  • Canonical forms involve charge separation between the carbonyl oxygen and N1.
  • The phenoxy group’s electron-donating capacity enhances aromatic stabilization of the pyrimidinone ring.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-hydroxyphenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H8N2O3/c13-7-2-1-3-8(4-7)15-9-5-11-10(14)12-6-9/h1-6,13H,(H,11,12,14)

InChI Key

NCZFGPHXQQHWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CNC(=O)N=C2)O

Origin of Product

United States

Preparation Methods

Condensation of 3-Hydroxyphenol with Pyrimidinone Precursors

A widely utilized method involves the nucleophilic aromatic substitution between 3-hydroxyphenol and 2-chloropyrimidin-4-one under basic conditions1.

  • Reaction Conditions :
  • Mechanism : The phenolic oxygen of 3-hydroxyphenol acts as a nucleophile, displacing the chloride at position 2 of the pyrimidinone precursor.

Key Advantages :

  • High regioselectivity due to the electron-deficient pyrimidinone ring.
  • Scalable for industrial production with optimized yields (typically >70%)2.

Biginelli Reaction for Dihydropyrimidinone Scaffolds

The Biginelli reaction, traditionally used for dihydropyrimidinones, can be tailored to introduce phenoxy groups6.

  • Typical Components :
    • β-Keto ester (e.g., ethyl acetoacetate).
    • Aldehyde (e.g., 3-hydroxybenzaldehyde derivatives).
    • Urea or thiourea.
  • Limitations : Direct incorporation of 3-hydroxyphenoxy groups via this method is unreported, but post-synthetic modifications (e.g., O-alkylation) could achieve the desired substitution7.

Post-Synthetic Functionalization

Stepwise Synthesis :

Example Protocol :

  • React 5-bromo-1,2-dihydropyrimidin-2-one with 3-hydroxyphenol using a copper catalyst and base.
  • Yield : ~65% under optimized conditions9.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation High regioselectivity, scalable Requires harsh conditions (125°C, 24h) 70–85%
Mannich Cyclization Mild conditions, modular Produces hexahydropyrimidines, not dihydro 30–50%
Biginelli Reaction One-pot synthesis Limited to aldehydes, not phenoxy groups 50–75%
Post-Synthetic Coupling Flexibility in substitution Multi-step, lower overall yield 60–70%

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is a synthetic organic compound that belongs to the dihydropyrimidinone class. It has a hydroxyphenoxy group attached to a dihydropyrimidinone ring, giving the molecule unique chemical and biological properties. It is used in scientific research as a building block for synthesizing more complex molecules.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry It is a building block in the synthesis of complex molecules, contributing to advancements in organic synthesis. The synthesis involves the condensation of 3-hydroxyphenol with a pyrimidinone precursor. A typical method involves reacting 3-hydroxyphenol with 2-chloropyrimidin-4-one in the presence of a base like sodium hydride in dimethylformamide (DMF) as a solvent, under an inert atmosphere such as argon, and heating to approximately 125°C for 24 hours.

Biology It has potential biological activities, including anti-tumor and anti-inflammatory effects. The compound can modulate biological pathways, making it a candidate for exploring new therapeutic avenues.

Medicine It is explored for potential use in drug development, particularly for its anti-cancer properties. It may act against tumor cells by inhibiting key enzymes involved in their proliferation. The hydroxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways and inhibiting certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects.

Industry It can be used to produce polymers and materials with specific properties, such as thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The dihydropyrimidin-2-one scaffold is common among nucleoside analogs and epigenetic modulators. Key structural variations include:

  • Position 1 : Substitution with ribose (e.g., zebularine) or oxathiolane rings (e.g., lamivudine, emtricitabine).
  • Position 4/5: Amino, fluoro, bromo, or nitro groups influencing solubility, stability, and target specificity.
Table 1: Structural and Pharmacological Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Therapeutic Use Notable Properties
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one 3-Hydroxyphenoxy at C5 C₁₀H₈N₂O₃ 204.19 (calculated) Not reported Potential antioxidant or kinase modulation
Zebularine β-D-ribofuranosyl at N1 C₉H₁₁N₃O₅ 265.20 (calculated) DNMT inhibition, cancer Stable, low toxicity, cytidine deaminase inhibition
Lamivudine Oxathiolane at N1, amino at C4 C₈H₁₁N₃O₃S 229.3 HIV/hepatitis B (NRTI) Water-soluble, pKa 14.29
Emtricitabine Oxathiolane at N1, fluoro at C5, amino at C4 C₈H₁₀FN₃O₃S 247.25 (calculated) HIV (NRTI) Intermediate CNS penetration
5-Fluorocytosine Fluoro at C5, amino at C4 C₄H₄FN₃O 129.09 Antifungal Forms heterodimers for drug-receptor interaction
4-Amino-5-bromo-2-hydroxypyrimidine Bromo at C5, amino at C4, hydroxyl at C2 C₄H₄BrN₃O 206.00 Research (crosslinking) High melting point (240–243°C), formic acid solubility
6-Amino-5-nitro-1,2-dihydropyrimidin-2-one Nitro at C5, amino at C6 C₄H₄N₄O₃ 156.10 Research (synthetic studies) Reactive nitro group for functionalization

Pharmacological and Mechanistic Insights

  • Zebularine: Acts as a dual DNMT and cytidine deaminase inhibitor, enabling DNA demethylation without the high toxicity of 5-azacytidine . Its ribose moiety enhances metabolic stability compared to non-glycosylated analogs .
  • Lamivudine/Emtricitabine : These oxathiolane-containing NRTIs inhibit HIV reverse transcriptase. The fluorine in emtricitabine improves antiviral potency and CNS penetration compared to lamivudine .
  • 5-Fluorocytosine : Antifungal activity arises from fluoro substitution, which disrupts fungal RNA/DNA synthesis. Cocrystallization studies reveal R(2)(2)(8) heterodimer formation with complementary molecules, enhancing target binding .
  • Brominated/Nitro Derivatives: Bromo and nitro groups increase molecular weight and polarity, affecting solubility and reactivity. For example, 4-amino-5-bromo-2-hydroxypyrimidine’s high melting point suggests thermal stability for industrial applications .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Lamivudine’s water solubility (sparingly soluble in methanol) contrasts with zebularine’s stability in polar solvents .
  • CNS Penetration : Emtricitabine and lamivudine exhibit intermediate CNS penetration due to moderate lipophilicity, whereas zalcitabine (low penetration) highlights the impact of molecular weight and polarity .
  • Stability : Zebularine’s resistance to hydrolysis and degradation under physiological conditions makes it superior to 5-azacytidine for long-term epigenetic modulation .

Biological Activity

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyrimidinone core, which is known for various biological activities. The presence of the 3-hydroxyphenoxy group is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit interactions with:

  • Enzymes : Such as thymidylate kinase, which is crucial in nucleotide synthesis.
  • Receptors : Including ionotropic glutamate receptors, which are involved in neurotransmission.

Antimycobacterial Activity

One notable area of research involves the compound's potential as an antimycobacterial agent. A study highlighted the synthesis of hybrid analogues based on this compound that showed promising inhibitory activity against Mycobacterium tuberculosis (MtbTMPK) with a minimum inhibitory concentration (MIC) of approximately 12.5 μM . The modifications aimed to improve cellular uptake and overall efficacy against tuberculosis.

Neuroprotective Effects

Research has also examined the neuroprotective properties of dihydropyrimidinone derivatives. For instance, compounds structurally related to this compound have been shown to act as noncompetitive antagonists at AMPA-type glutamate receptors, potentially providing therapeutic benefits in conditions like epilepsy . These compounds demonstrated significant inhibition in vitro with IC50 values around 60 nM.

Study on Antimycobacterial Activity

In a recent study, a series of dihydropyrimidinone derivatives were synthesized and evaluated for their activity against M. tuberculosis. The results indicated that certain derivatives exhibited low micromolar activity while maintaining low cytotoxicity against human fibroblast cell lines . This suggests a favorable therapeutic window for these compounds.

CompoundMIC (μM)Cytotoxicity (MRC-5)
This compound12.5Low
Hybrid analogue A4.7Low
Hybrid analogue B>10Low

Neuroprotective Studies

A separate investigation into the neuroprotective effects revealed that certain derivatives could reduce AMPA-induced Ca²+ influx in neuronal models, indicating potential for treating neurodegenerative diseases . The minimum effective dose was noted to be around 2 mg/kg in vivo.

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